molecular formula C10H8F2O2 B13565657 3-(4-(Difluoromethoxy)phenyl)acrylaldehyde

3-(4-(Difluoromethoxy)phenyl)acrylaldehyde

Cat. No.: B13565657
M. Wt: 198.17 g/mol
InChI Key: CXKOKHXEHBVSIM-OWOJBTEDSA-N
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Description

3-(4-(Difluoromethoxy)phenyl)acrylaldehyde is an organic compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Difluoromethoxy)phenyl)acrylaldehyde typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with an appropriate acrylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Difluoromethoxy)phenyl)acrylaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(Difluoromethoxy)phenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The acrylaldehyde moiety can participate in various chemical reactions, such as Michael addition, which can modify biological molecules and affect their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Difluoromethoxy)phenyl)acrylaldehyde is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enal

InChI

InChI=1S/C10H8F2O2/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h1-7,10H/b2-1+

InChI Key

CXKOKHXEHBVSIM-OWOJBTEDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1C=CC=O)OC(F)F

Origin of Product

United States

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